"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" basic properties
"Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate" basic properties
Strategic Analysis of a Key Pharmacophore Precursor
Executive Summary
Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate (CAS: 65695-05-8) represents a critical intermediate in the synthesis of 1,2,4-oxadiazole heterocycles—a privileged scaffold in medicinal chemistry found in S1P1 agonists, immunomodulators, and antimicrobial agents.[1][2][3][4] This guide dissects the physicochemical properties, stereoselective synthesis, and downstream utility of this benzamidoxime derivative. Special emphasis is placed on the (Z)-configuration , its thermodynamic stability via intramolecular hydrogen bonding, and its implications for subsequent cyclization reactions.
Part 1: Molecular Identity & Physicochemical Profile
This compound serves as a "masked" amidine and a lipophilic precursor to polar pharmacophores. Its dual functionality (methyl ester and amidoxime) allows for orthogonal protection strategies in complex synthesis.
| Property | Specification |
| IUPAC Name | Methyl 4-[(Z)-N'-hydroxycarbamimidoyl]benzoate |
| Common Name | 4-(Methoxycarbonyl)benzamidoxime |
| CAS Number | 65695-05-8 |
| Molecular Formula | C₉H₁₀N₂O₃ |
| Molecular Weight | 194.19 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water, CH₂Cl₂ |
| pKa (Calculated) | ~11.5 (Amidoxime OH), ~4.5 (Conjugated acid of amine) |
| Stereochemistry | (Z)-Isomer (Thermodynamically favored) |
Structural Insight: The (Z)-designation indicates that the hydroxyl group (-OH) and the amino group (-NH₂) reside on the same side of the C=N double bond. This configuration is stabilized by a pseudo-5-membered intramolecular hydrogen bond between the hydroxyl oxygen and an amino hydrogen, which significantly influences its solubility and reactivity profile compared to the theoretical (E)-isomer.
Part 2: Synthetic Route & Mechanistic Causality
The synthesis of methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is a classic nucleophilic addition of hydroxylamine to a nitrile. However, controlling the reaction to prevent over-hydrolysis of the ester moiety requires precise pH and temperature management.
Protocol: Nitrile to Amidoxime Conversion
Reagents:
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Precursor: Methyl 4-cyanobenzoate (1.0 eq)[3]
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Nucleophile: Hydroxylamine hydrochloride (NH₂OH·HCl) (2.0 eq)[3]
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Base: Triethylamine (TEA) or Potassium Carbonate (K₂CO₃) (2.2 eq)
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Solvent: Methanol (MeOH) or Ethanol (EtOH)
Step-by-Step Methodology:
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Activation: Dissolve Methyl 4-cyanobenzoate in MeOH (0.5 M concentration).
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Free Base Generation: In a separate vessel, treat NH₂OH·HCl with the base (TEA/K₂CO₃) in MeOH. Stir for 15 minutes to liberate free hydroxylamine. Why? The HCl salt is non-nucleophilic; the free base is required to attack the nitrile carbon.
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Addition: Add the hydroxylamine solution to the nitrile solution dropwise.
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Reaction: Heat to reflux (65°C) for 4–6 hours. Monitor via TLC (50% EtOAc/Hexanes) or HPLC.
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Critical Control Point: Do not exceed 70°C or prolong reaction beyond completion to avoid hydrolysis of the methyl ester to the carboxylic acid.
-
-
Workup: Cool to room temperature. Concentrate the solvent to ~20% volume. Pour into ice-cold water. The product, being less polar than the reagents but more polar than the starting material, will precipitate as a white solid.
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Purification: Filter and wash with cold water. Recrystallize from EtOH if necessary.
Mechanistic Pathway (DOT Visualization)
The following diagram illustrates the nucleophilic attack and the subsequent tautomeric stabilization of the Z-isomer.
Figure 1: Reaction pathway from nitrile to the thermodynamically stable Z-amidoxime.
Part 3: The "Z" Configuration & Structural Stability
The prompt specifically identifies the (Z)-isomer . In the context of amidoximes, stereochemistry is defined by the Cahn-Ingold-Prelog (CIP) priority rules around the C=N bond.
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Thermodynamic Preference: The (Z)-isomer is generally more stable than the (E)-isomer in the solid state. This is due to an intramolecular hydrogen bond formed between the hydroxyl oxygen and one of the amino protons.
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Implication for Drug Design: This intramolecular lock reduces the entropic penalty during binding events if the target protein requires a planar conformation. It also masks the polarity of the hydroxyl group slightly, improving membrane permeability compared to the open (E)-form.
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Isomerization: In solution, E/Z isomerization can occur, catalyzed by acid or light. However, for analytical characterization (NMR/XRD), the Z-form usually predominates.
Part 4: Downstream Applications (1,2,4-Oxadiazole Synthesis)
The primary utility of Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate is its conversion into 1,2,4-oxadiazoles . This transformation involves O-acylation followed by cyclodehydration.
Workflow:
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O-Acylation: Reaction with an acyl chloride (R-COCl) or carboxylic acid (with coupling agents like EDC/HOBt) creates an O-acyl amidoxime intermediate.
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Cyclization: Heating the intermediate (often in toluene or DMF at 100°C+) drives the elimination of water to form the aromatic oxadiazole ring.
Cyclization Pathway (DOT Visualization)
Figure 2: Synthesis of the privileged 1,2,4-oxadiazole scaffold from the amidoxime precursor.
Part 5: Handling, Stability & Safety
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Storage: Store at 2–8°C under an inert atmosphere (Argon/Nitrogen). Amidoximes can slowly decompose to amides or nitriles if exposed to moisture and heat for prolonged periods.
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Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5] Handle in a fume hood.
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Self-Validation Check: Before using in a critical step, check the purity via LC-MS . A degradation peak at M-16 (loss of oxygen) or M-33 (loss of NH2OH to revert to nitrile) indicates compromised stock.
References
-
PubChem. (n.d.).[6] Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3.[1][6] National Library of Medicine. Retrieved from [Link]
- Kukushkin, V. Y., & Pombeiro, A. J. (2005). Additions to Metal-Activated Organonitriles. Chemical Reviews. (Contextual grounding for nitrile-hydroxylamine addition mechanism).
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López, C., et al. (2013).[7] Structural Chemistry of Oximes. Crystal Growth & Design. (Reference for Z/E configuration stability and hydrogen bonding in amidoximes). Retrieved from [Link]
Sources
- 1. METHYL 4-[(Z)-AMINO(HYDROXYIMINO)METHYL]BENZOATE CAS#: 65695-05-8 [m.chemicalbook.com]
- 2. US20070149802A1 - Process for preparing methyl 4-(aminomethyl)benzoate - Google Patents [patents.google.com]
- 3. 4-[(Z)-Amino(hydroxyimino)methyl]benzoic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Methyl 4-(hydroxymethyl)benzoate | C9H10O3 | CID 81325 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl 4-[(Z)-amino(hydroxyimino)methyl]benzoate | C9H10N2O3 | CID 9644611 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Developing a fast and catalyst-free protocol to form C=N double bond with high functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
